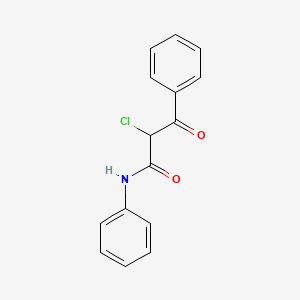

2-chloro-3-oxo-N,3-diphenylpropanamide

Description

Foundational Significance of β-Keto Amide Scaffolds in Organic Synthesis

β-Keto amides are recognized as exceptionally versatile building blocks in organic chemistry. nih.govnih.gov The presence of multiple reactive sites, including two electrophilic carbonyl carbons and a nucleophilic α-carbon (following deprotonation), allows for a diverse array of chemical reactions. nih.gov These scaffolds can participate in various transformations such as alkylations, acylations, and cyclization reactions to form a wide range of heterocyclic compounds. researchgate.net The amide moiety, in comparison to the ester group in analogous β-keto esters, imparts distinct reactivity and stability to the molecule, further expanding its synthetic potential. nih.gov

The Strategic Role of α-Halogenation in Modulating Organic Reactivity

The introduction of a halogen atom at the α-position of a carbonyl compound, a process known as α-halogenation, is a powerful strategy for enhancing chemical reactivity. mdpi.com The electron-withdrawing nature of the halogen atom increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. mdpi.com Furthermore, the presence of the halogen acidifies the remaining α-hydrogen (if present), facilitating its removal under basic conditions to generate an enolate. This modulation of reactivity is a cornerstone of synthetic organic chemistry, enabling a host of subsequent transformations. mdpi.com

Overview of 2-Chloro-3-oxo-N,3-diphenylpropanamide within Advanced Organic Chemistry

This compound (CAS Number: 27525-98-0) is a specific example of an α-halogenated β-keto amide. While detailed research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a precursor in advanced organic synthesis. The presence of the α-chloro substituent activates the molecule for nucleophilic substitution reactions, potentially leading to the introduction of a variety of functional groups. The β-dicarbonyl unit can be exploited for the synthesis of diverse heterocyclic systems, a common application for this class of compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂ClNO₂ | cymitquimica.com |

| Molecular Weight | 273.71 g/mol | cymitquimica.com |

| CAS Number | 27525-98-0 | cymitquimica.com |

| Synonyms | 2-Chloro-3-oxo-3,N-diphenylpropionamide, α-Chloro-α-benzoylacetanilide | cymitquimica.com |

Table 2: General Reactivity of α-Halogenated β-Keto Amides

| Reaction Type | Description | Potential Products |

| Nucleophilic Substitution | Displacement of the α-chloro atom by various nucleophiles. | α-amino, α-alkoxy, α-thio substituted β-keto amides. |

| Cyclization Reactions | Intramolecular or intermolecular reactions to form heterocyclic rings. | Thiazoles, oxazoles, pyrazoles, etc. researchgate.net |

| Reductive Dehalogenation | Removal of the α-chloro atom. | β-Keto amides. |

| Enolate Chemistry | Reactions involving the enolate formed by deprotonation at the α-position. | Further α-functionalized products. |

The study of compounds like this compound and its derivatives continues to be an active area of research, with the potential to uncover novel synthetic methodologies and contribute to the development of new chemical entities. The principles governing their reactivity are fundamental to modern organic chemistry and provide a basis for the rational design of complex molecular targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-oxo-N,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c16-13(14(18)11-7-3-1-4-8-11)15(19)17-12-9-5-2-6-10-12/h1-10,13H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLHXBUDCGSGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389076 | |

| Record name | 2-chloro-3-oxo-N,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27525-98-0 | |

| Record name | 2-chloro-3-oxo-N,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Functional Group Transformations of 2 Chloro 3 Oxo N,3 Diphenylpropanamide

Reactions Involving the α-Chloro Moiety

The presence of a chlorine atom at the α-position to a carbonyl group makes this carbon atom highly susceptible to reactions with nucleophiles and sets the stage for elimination reactions.

Nucleophilic Substitution Reactions at the α-Carbon

The α-carbon in 2-chloro-3-oxo-N,3-diphenylpropanamide is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This facilitates nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles.

One of the most significant applications of this reactivity is in the synthesis of heterocyclic compounds. For instance, the reaction with dinucleophiles can lead to the formation of fused ring systems. A notable example is the Hantzsch thiazole synthesis, where α-haloketones react with a thioamide. In a similar fashion, this compound can react with thiourea (B124793) or substituted thioureas. The reaction proceeds via an initial nucleophilic attack of the sulfur atom on the α-carbon, displacing the chloride. Subsequent intramolecular cyclization and dehydration lead to the formation of 2-aminothiazole derivatives.

The general scheme for the Hantzsch thiazole synthesis is as follows:

| Reactants | Product | Conditions |

| α-Haloketone, Thioamide | Thiazole | Typically in a solvent like ethanol (B145695) |

While specific studies on this compound are not extensively documented in this exact reaction, the reactivity of the α-chloro ketone moiety is a well-established principle in organic synthesis, suggesting its utility in forming analogous thiazole structures.

Elimination Pathways Leading to α,β-Unsaturated Systems (e.g., olefination reactions)

While nucleophilic substitution is a primary pathway, the α-chloro moiety also allows for elimination reactions, particularly in the presence of a base, to form α,β-unsaturated systems. However, a more synthetically useful transformation to achieve olefination at the carbonyl group is the Horner-Wadsworth-Emmons (HWE) reaction. ijtsrd.comnih.govnih.gov This reaction involves the use of a phosphonate carbanion to convert ketones into alkenes, typically with high E-stereoselectivity. ijtsrd.comnih.gov

The general mechanism for the Horner-Wadsworth-Emmons reaction is:

Deprotonation of the phosphonate ester by a base to form a stabilized carbanion.

Nucleophilic attack of the carbanion on the ketone carbonyl group.

Formation of a cyclic oxaphosphetane intermediate.

Elimination of the phosphate ester to yield the alkene.

Reactivity of the Carbonyl Group

The ketone carbonyl group in this compound is a key site for condensation reactions, particularly with binucleophilic reagents, leading to the formation of various heterocyclic systems.

Condensation Reactions of the Ketone Moiety

The 1,3-dicarbonyl nature of the core structure of this compound (after potential hydrolysis or in reactions where the chloro group is displaced) is highly reactive towards compounds containing two nucleophilic centers. This reactivity is fundamental to the synthesis of important classes of heterocycles such as benzodiazepines and pyrazoles.

Synthesis of 1,5-Benzodiazepines: 1,5-Benzodiazepines can be synthesized through the condensation reaction of a β-diketone with o-phenylenediamine. nih.govias.ac.in In this reaction, the two amino groups of o-phenylenediamine react with the two carbonyl groups of the β-dicarbonyl compound. For this compound, the reaction would likely proceed with the ketone and the amide carbonyl (or its hydrolyzed form) to form a seven-membered diazepine ring. The reaction is typically catalyzed by acids. nih.gov

Synthesis of Pyrazoles: Pyrazoles are readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives. nih.govorganic-chemistry.orghilarispublisher.com The reaction of this compound with hydrazine would involve the nucleophilic attack of the hydrazine nitrogens on the ketone and amide carbonyls, followed by cyclization and dehydration to yield a substituted pyrazole (B372694). The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

A study demonstrated the utility of the related compound, 3-oxo-N,3-diphenylpropanamide, in the synthesis of pyridine (B92270) and thiophene (B33073) derivatives, highlighting the reactivity of the β-ketoamide scaffold. ajol.infosemanticscholar.org

Reactivity of the Amide Linkage and Aromatic Substituents

The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions, typically requiring heat. nih.gov Acidic hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. ias.ac.in Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Cleavage of the amide bond in this compound would yield 2-chloro-3-oxo-3-phenylpropanoic acid and aniline (B41778).

The two phenyl rings, one attached to the amide nitrogen and the other to the carbonyl group, can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents (the amide group and the carbonyl group) will influence the position of substitution on each ring. The N-phenyl group is activated towards ortho- and para-substitution due to the electron-donating nature of the nitrogen atom. Conversely, the benzoyl group is deactivating, directing incoming electrophiles to the meta-position.

Derivatization and Construction of Complex Molecular Architectures

Heterocyclic Ring Formation from Propanamide Scaffolds

The inherent reactivity of 2-chloro-3-oxo-N,3-diphenylpropanamide allows for its transformation into a multitude of heterocyclic structures through various reaction pathways. The electrophilic carbon bearing the chlorine atom and the dicarbonyl functionality are key to its role as a synthon for these ring systems.

Synthesis of Pyridine (B92270) and Dihydropyridine (B1217469) Derivatives

The construction of pyridine and dihydropyridine rings often relies on the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source. The Hantzsch pyridine synthesis, a classic multicomponent reaction, provides a foundational method for accessing 1,4-dihydropyridines. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. wikipedia.orgorganic-chemistry.org While direct examples utilizing this compound are not extensively documented, the principle of using a β-dicarbonyl compound suggests its potential applicability. The propanamide can be envisioned to react with an enamine or a Knoevenagel condensation product derived from an aldehyde and another active methylene (B1212753) compound, followed by cyclization and elimination to form the dihydropyridine ring. Subsequent oxidation would then lead to the corresponding pyridine derivative. wikipedia.org Modifications of the Hantzsch synthesis that allow for the preparation of unsymmetrical pyridines could be particularly relevant for a substrate like this compound. nih.govyoutube.com

| Reactants | Conditions | Product Type | Key Transformation |

| Aldehyde, β-ketoester (2 equiv.), Ammonia source | Typically reflux in a protic solvent | 1,4-Dihydropyridine | Hantzsch Condensation |

| α,β-Unsaturated ketoxime, Alkenylboronic acid | Cu(OAc)₂, DMF, 50-90°C | Substituted Pyridine | N-iminative cross-coupling, electrocyclization, oxidation |

This table represents general conditions for pyridine and dihydropyridine synthesis that could be adapted for this compound.

Formation of Thiophene (B33073) Systems

The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes. mdpi.comorganic-chemistry.org This multicomponent reaction involves the condensation of a carbonyl compound possessing an α-methylene group, an activated nitrile (such as malononitrile (B47326) or a cyanoacetic ester), and elemental sulfur in the presence of a basic catalyst. thieme-connect.dethieme.com The this compound, with its α-chloro and β-keto functionalities, can theoretically serve as the carbonyl component. The reaction would likely proceed through an initial Knoevenagel condensation between the propanamide and the activated nitrile, followed by the addition of sulfur to the activated methylene position and subsequent intramolecular cyclization. thieme-connect.de The presence of the chloro substituent at the α-position could influence the reaction pathway, potentially leading to further functionalization or elimination. The synthesis of thiophene-2-carboxamide derivatives has been reported through the cyclization of thiocarbamoyl compounds with α-halogenated reagents, suggesting a viable route for incorporating the amide functionality present in the starting material. nih.gov

| Reactants | Conditions | Product Type | Key Transformation |

| Carbonyl compound, Activated nitrile, Elemental sulfur | Basic catalyst (e.g., morpholine), solvent (e.g., ethanol) | 2-Aminothiophene | Gewald Reaction |

| N-(4-acetylphenyl)-2-chloroacetamide, Thiocarbamoyl compounds | Ethanolic sodium ethoxide | Thiophene-2-carboxamide | Cyclization |

This table illustrates general conditions for thiophene synthesis that could be explored with this compound.

Construction of Pyran and Chromene Derivatives (e.g., 5,6,7,8-tetrahydro-4H-chromene-3-carboxamides)

The synthesis of pyran and chromene derivatives often involves the reaction of 1,3-dicarbonyl compounds with various partners. For instance, 2-amino-4H-pyran-3-carbonitriles can be synthesized through the cyclization of 1,3-dicarbonyl compounds with benzylidenemalononitriles in the presence of a suitable base. nih.gov This suggests a potential pathway where this compound could react with an activated alkene. Specifically, the synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles has been achieved through a tandem Michael addition-cyclization reaction between a cyclic 1,3-dione and a benzylidenemalononitrile. nih.gov Adapting this methodology, this compound could potentially react with a suitable Michael acceptor to form a pyran ring. The formation of fused pyrano[2,3-b]pyrans has been accomplished via the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, highlighting the versatility of dicarbonyls in pyran synthesis. nih.govrsc.org

| Reactants | Conditions | Product Type | Key Transformation |

| 1,3-Dicarbonyl compound, Benzylidenemalononitrile | Basic catalyst | 2-Amino-4H-pyran-3-carbonitrile | Michael addition-cyclization |

| 4H-Chromene-3-carbaldehyde, Cyclic 1,3-dicarbonyl | Ammonium acetate (B1210297), Acetic acid | Fused pyrano[2,3-b]pyran | Knoevenagel condensation, 6π-electrocyclization |

This table outlines general synthetic strategies for pyran and chromene derivatives that could be investigated using this compound.

Access to Naphthyridine Architectures

Naphthyridines, or pyridopyridines, are bicyclic heterocyclic compounds containing two nitrogen atoms. Their synthesis often involves the construction of a pyridine ring fused to an existing pyridine. A common strategy involves the reaction of an aminopyridine with a β-dicarbonyl compound. For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from a preformed 4-aminopyridine (B3432731) bearing a functional group at the 3-position, which then reacts with a compound providing the remaining carbon atoms for the second pyridine ring. nih.gov Given that this compound is a β-ketoamide, it could potentially serve as the three-carbon component in a reaction with a suitably substituted aminopyridine to construct a naphthyridine framework. The synthesis of 1,8-naphthyridine (B1210474) derivatives has been achieved through the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with malononitrile, demonstrating the use of activated methylene compounds in forming the second pyridine ring. nih.gov

| Reactants | Conditions | Product Type | Key Transformation |

| 4-Aminonicotinaldehyde, Malonamide | Piperidine (B6355638), Ethanol (B145695) | 1,6-Naphthyridin-2(1H)-one | Condensation/Cyclization |

| 4-Aminonicotinonitrile, Diethyl malonate | NaOEt, Ethanol | 4-Amino-1,6-naphthyridin-2(1H)-one | Condensation/Cyclization |

This table presents general synthetic routes to naphthyridines where a β-dicarbonyl functionality, similar to that in this compound, is utilized.

Synthesis of Pyrazole (B372694) Derivatives

The most common and straightforward method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comrsc.org The this compound, as a 1,3-dicarbonyl equivalent, is a prime candidate for this transformation. The reaction with hydrazine hydrate (B1144303) or substituted hydrazines would be expected to proceed via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The presence of the chloro-substituent at the α-position and the N-phenylamide group could influence the regioselectivity of the cyclization and the subsequent reactivity of the formed pyrazole. The synthesis of pyrazoles from β-ketoamides has been documented, supporting the feasibility of this approach. chim.it

| Reactant 1 | Reactant 2 | Conditions | Product Type | Key Transformation |

| 1,3-Diketone | Hydrazine derivative | Typically reflux in a protic solvent (e.g., ethanol) | Substituted Pyrazole | Cyclocondensation |

| 5-Aminopyrazole | N-substituted isatin | - | Pyrazole-oxindole hybrid | Condensation |

This table summarizes general conditions for pyrazole synthesis applicable to 1,3-dicarbonyl compounds like this compound.

Intramolecular Cyclizations for Polycyclic Systems (e.g., quinolinone derivatives)

The N-phenylamide moiety of this compound provides a handle for intramolecular cyclization reactions to form fused polycyclic systems, such as quinolinones. The synthesis of 3-substituted quinoline (B57606) derivatives has been achieved through the reaction of saturated ketones and anthranils, showcasing a one-pot generation of the quinoline core. organic-chemistry.org More directly relevant is the synthesis of 2-chloro-3-formylquinolines from substituted N-phenylacetamides via the Vilsmeier-Haack reaction, which can then be converted to 2-oxo-1,2-dihydroquinolines. nih.gov This suggests that an intramolecular cyclization of the N-phenyl group onto the dicarbonyl portion of the propanamide is a plausible route to quinolinone derivatives. The reaction would likely involve an acid-catalyzed intramolecular electrophilic substitution on the N-phenyl ring.

| Starting Material | Reagents | Conditions | Product Type | Key Transformation |

| Substituted N-phenylacetamide | Vilsmeier reagent (POCl₃/DMF) | Heat | 2-Chloro-3-formylquinoline | Vilsmeier-Haack reaction, Cyclization |

| 2-Chloro-3-formylquinoline | Acetic acid, Sodium acetate | Microwave irradiation | 2-Oxo-1,2-dihydroquinoline | Hydrolysis/Cyclization |

This table outlines a potential synthetic pathway to quinolinone derivatives starting from N-phenylamide precursors, a strategy applicable to this compound.

Multi-Component Reactions (MCRs) Utilizing Propanamide Derivatives as Key Building Blocks

Multi-component reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. However, no specific MCRs have been reported in the scientific literature that explicitly utilize This compound as a primary building block. Research in this area has utilized structurally analogous compounds, such as 2-chloro-3-formylquinolines, to create diverse heterocyclic systems. researchgate.net For instance, the reaction of 2-chloro-3-formylquinolines with various amines and other reagents has been shown to produce complex fused heterocyclic structures. researchgate.net Unfortunately, no such applications have been documented for the specific propanamide .

Regio- and Stereoselective Outcomes in Derivatization Reactions (e.g., Z/E ratios in olefination)

The control of regioselectivity and stereoselectivity is paramount in modern organic synthesis for producing specific isomers of a target molecule. There is, however, no available data on the outcomes of such reactions for This compound . For example, information regarding the Z/E ratios for potential olefination reactions or the diastereoselective outcomes of other transformations is not present in the current body of literature. Studies on other systems, such as the enzymatic epoxidation of fatty acids, demonstrate the importance of achieving high regio- and stereoselectivity, but these principles have not been specifically applied to or reported for this compound. nih.gov

Impact of Catalyst Systems and Solvent Environments on Derivatization Pathways

The choice of catalyst and solvent can dramatically influence the course of a chemical reaction, affecting yield, selectivity, and reaction rate. The impact of these variables on the derivatization of This compound has not been investigated in published studies. General studies on related synthetic processes, such as the synthesis of thiophenes and thiazoles using Lawesson's reagent, highlight the critical role of reaction conditions, including the use of microwave irradiation and solvent-free methods to improve outcomes. organic-chemistry.org Similarly, the synthesis of fused heterocycles from oxazole (B20620) derivatives demonstrates how the reaction pathway can be directed by the choice of reagents and conditions. growingscience.com However, no such systematic study has been performed on this compound.

Mechanistic Elucidation of Synthetic and Transformation Reactions

Proposed Mechanisms for the Synthesis of 3-oxo-N,3-diphenylpropanamide (e.g., amidolysis of esters)

The synthesis of the precursor, 3-oxo-N,3-diphenylpropanamide, a β-ketoamide, is commonly achieved through the amidolysis of a corresponding β-keto ester, such as ethyl benzoylacetate. This transformation is a form of nucleophilic acyl substitution.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine, aniline (B41778), on the electrophilic carbonyl carbon of the ester group in ethyl benzoylacetate. The lone pair of electrons on the nitrogen atom of aniline targets the partially positive carbon atom of the ester's carbonyl group. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton transfer event is often proposed to occur at this stage. The negatively charged oxygen atom of the former carbonyl group can be protonated by a protic solvent or another molecule of the amine, while the nitrogen atom, now bearing a positive charge, is deprotonated. This step facilitates the subsequent elimination.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the ethoxide ion (EtO⁻), which is a good leaving group.

Final Protonation: The liberated ethoxide ion is a strong base and will deprotonate the newly formed amide N-H or any available acidic proton in the medium, ultimately leading to the formation of ethanol (B145695) and the stable 3-oxo-N,3-diphenylpropanamide product.

The reaction is often catalyzed by acids or bases. Acid catalysis protonates the ester carbonyl, increasing its electrophilicity, while base catalysis deprotonates the amine, enhancing its nucleophilicity. In some methodologies, organocatalysts or enzymes like lipases can be employed to facilitate this reaction under milder conditions. fiveable.me The use of sodium amidoboranes has also been reported as an efficient method for the direct amidation of esters, involving a nucleophilic addition followed by a proton transfer-induced elimination. youtube.com

Mechanistic Insights into α-Chlorination Processes (e.g., electrophilic attack)

The introduction of a chlorine atom at the α-position of 3-oxo-N,3-diphenylpropanamide to yield the title compound, 2-chloro-3-oxo-N,3-diphenylpropanamide, is a classic example of α-halogenation of a carbonyl compound. This reaction proceeds via an enol or enolate intermediate and is considered an electrophilic substitution at the α-carbon. A common and effective chlorinating agent for this purpose is N-chlorosuccinimide (NCS).

The mechanism can be described in the following steps:

Enolate/Enol Formation: The reaction is typically carried out in the presence of a base or an acid catalyst.

Base-catalyzed: A base removes the acidic proton from the α-carbon (the carbon between the two carbonyl groups), forming a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups.

Acid-catalyzed: An acid catalyst protonates one of the carbonyl oxygen atoms, increasing the acidity of the α-proton. A weak base (like the solvent) can then remove the α-proton to form a neutral enol intermediate.

Electrophilic Attack: The electron-rich double bond of the enol or the negatively charged α-carbon of the enolate then acts as a nucleophile, attacking the electrophilic chlorine atom of N-chlorosuccinimide. The N-Cl bond in NCS is polarized, rendering the chlorine atom susceptible to nucleophilic attack. up.ac.za

Product Formation: This attack results in the formation of the C-Cl bond at the α-position and the generation of the succinimide (B58015) anion (in the case of an enolate pathway) or succinimide (in the case of an enol pathway after deprotonation of the carbonyl oxygen).

The reaction is an electrophilic attack on the enol or enolate form of the β-ketoamide. acs.org The choice of reaction conditions can be crucial, as in related systems, to control the degree of halogenation.

Elucidating Pathways of Key Derivatization Reactions

The presence of the α-chloro substituent and the dicarbonyl functionality makes this compound a versatile precursor for the synthesis of various organic molecules, particularly heterocycles.

Knoevenagel Condensation Mechanisms

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) (or in this case, methine) compound to a carbonyl group, followed by a dehydration reaction. In the case of this compound, the methine proton is activated by the adjacent chloro, phenylcarbonyl, and amide carbonyl groups. However, a more typical Knoevenagel reaction involves the reaction of an aldehyde or ketone with an active methylene compound.

A plausible Knoevenagel-type reaction involving this compound would likely see it acting as the active methine component. The mechanism, catalyzed by a weak base (e.g., piperidine (B6355638) or an amine), would proceed as follows:

Deprotonation: A basic catalyst removes the acidic proton from the α-carbon of this compound, generating a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the adjacent carbonyl, phenyl, and chloro groups enhances the acidity of this proton. fiveable.me

Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the basic catalyst) to yield a β-hydroxy adduct.

Dehydration: The β-hydroxy adduct then undergoes dehydration (elimination of a water molecule). This step is often facilitated by the base and can occur via an E1cB-like mechanism, especially given the acidity of the remaining α-proton, to form a new carbon-carbon double bond, yielding the final α,β-unsaturated product. libretexts.org

Cycloaddition and Condensation-Cyclization Mechanisms

The structure of this compound lends itself to various cycloaddition and condensation-cyclization reactions to form heterocyclic systems. The α-chloro-β-dicarbonyl moiety can react with binucleophiles in a variety of ways.

A common reaction pathway involves an initial nucleophilic substitution at the α-carbon, followed by an intramolecular condensation. For instance, reaction with a binucleophile like hydrazine (B178648) or a substituted hydrazine could proceed as follows:

Nucleophilic Substitution: One of the nitrogen atoms of hydrazine attacks the electrophilic α-carbon, displacing the chloride ion in an SN2 reaction. This forms an intermediate where the hydrazine moiety is attached to the α-position.

Intramolecular Condensation: The second nitrogen atom of the now-tethered hydrazine moiety can then undergo an intramolecular nucleophilic attack on one of the adjacent carbonyl carbons (either the ketone or the amide carbonyl).

Dehydration/Cyclization: This attack, followed by the elimination of a molecule of water, would lead to the formation of a five-membered heterocyclic ring, such as a pyrazolone (B3327878) or a related structure.

Another possibility is the reaction with 1,3-binucleophiles, such as thiourea (B124793) or amidines. In these cases, a similar sequence of nucleophilic substitution followed by intramolecular condensation-cyclization would lead to the formation of six-membered heterocyclic rings like pyrimidines or thiazines. For example, in the reaction of β-oxothioamides with hydrazonoyl chlorides, a [3+2] cycloaddition mechanism has been proposed to form thiadiazoles. wikipedia.org While not a direct analogue, this suggests the potential for this compound to participate in similar cycloaddition pathways.

Nucleophilic Addition-Elimination Cascade Mechanisms

Cascade reactions, where multiple bonds are formed in a single operation, are highly efficient synthetic strategies. This compound is a suitable substrate for such cascades. A plausible nucleophilic addition-elimination cascade could be initiated by a nucleophile that can also induce a subsequent cyclization.

Consider the reaction with a nucleophile such as a β-enaminone or a similar electron-rich species. A possible cascade mechanism could unfold as follows:

Michael-type Addition: The cascade could be initiated by a Michael-type addition of a nucleophile to a suitable acceptor that has been formed in situ from this compound, or alternatively, the enolate of this compound could act as the nucleophile in a Michael addition.

Intramolecular Nucleophilic Substitution: Following the initial addition, the newly formed intermediate could be poised for an intramolecular nucleophilic substitution. A nucleophilic center within the newly introduced fragment could attack the α-carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new ring.

Rearrangement/Elimination: The cascade may terminate with a rearrangement or an elimination step to afford a stable, often polycyclic or highly substituted heterocyclic product.

Such cascade reactions are powerful tools for the rapid construction of complex molecular architectures from relatively simple starting materials. acs.orgfiveable.me For instance, cascade reactions of ketoamides with α,β-unsaturated ketones have been shown to produce bicyclic lactams through a sequence of aldol (B89426) and Michael reactions. libretexts.org

Kinetic and Thermodynamic Parameters Governing Reaction Efficiency and Selectivity

The efficiency and selectivity of the aforementioned reactions are governed by a delicate interplay of kinetic and thermodynamic factors.

| Reaction Type | Key Parameters and Considerations |

| Amidolysis of Esters | Reaction Rate: Influenced by the nucleophilicity of the amine and the electrophilicity of the ester carbonyl. Steric hindrance on either reactant can decrease the rate. Equilibrium: The position of the equilibrium is influenced by the relative stability of the starting materials and products. The removal of the alcohol byproduct can drive the reaction to completion. |

| α-Chlorination | Kinetic vs. Thermodynamic Control: The formation of the enolate can be under kinetic or thermodynamic control. A bulky, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C) favors the formation of the kinetic enolate (deprotonation of the less sterically hindered proton). A smaller, stronger base at higher temperatures allows for equilibration and favors the formation of the more stable, thermodynamic enolate. libretexts.org In the case of 3-oxo-N,3-diphenylpropanamide, there is only one type of α-proton, simplifying this aspect. However, the choice of base and temperature can still affect the reaction rate and the potential for side reactions. |

| Knoevenagel Condensation | Rate-Determining Step: The rate-determining step can vary depending on the specific substrates and catalyst. It can be the deprotonation of the active methine compound or the nucleophilic attack on the carbonyl group. In some cases, the dehydration step can be rate-limiting. acs.orgReversibility: The initial addition step is often reversible. The overall reaction is typically driven to completion by the irreversible dehydration step. wikipedia.org |

| Cycloaddition & Cyclization | Activation Energy: The activation energy for the initial nucleophilic substitution and the subsequent intramolecular cyclization will determine the overall reaction rate. The feasibility of the cyclization is also dependent on the stability of the resulting ring (e.g., 5- and 6-membered rings are generally favored). Stereoselectivity: In cases where chiral centers are formed, the reaction conditions (catalyst, solvent, temperature) can influence the diastereomeric or enantiomeric excess of the product. |

| Cascade Reactions | Reaction Pathway Selectivity: In cascade reactions, there are often multiple competing pathways. The reaction conditions must be finely tuned to favor the desired sequence of events. Transition State Stability: The relative energies of the various transition states in the cascade will dictate the major reaction pathway and the structure of the final product. |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For 2-chloro-3-oxo-N,3-diphenylpropanamide, a combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the two phenyl rings, the methine proton at the chiral center (C2), and the amide proton (N-H). The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.0-8.0 ppm. The specific substitution pattern on each ring would lead to a complex splitting pattern. The methine proton, being adjacent to a chlorine atom and a carbonyl group, would be expected to resonate at a downfield position. The amide proton would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. chemicalbook.com

The ¹³C NMR spectrum would provide information on each unique carbon environment within the molecule. Key signals would include those for the two carbonyl carbons (amide and ketone), the carbons of the two phenyl rings, and the aliphatic carbon bearing the chlorine atom. The chemical shifts of the carbonyl carbons would be expected at the lower end of the spectrum (typically 160-200 ppm), while the aromatic carbons would resonate in the 120-140 ppm region. The carbon atom bonded to chlorine would also exhibit a characteristic chemical shift. nih.govdocbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

A definitive data table cannot be generated without experimental results. The following is a hypothetical representation of how such data would be presented.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Amide) | - | 165-175 |

| C=O (Ketone) | - | 190-200 |

| C-Cl | 5.0-6.0 (s, 1H) | 60-70 |

| N-H | 8.0-9.5 (s, 1H) | - |

| Phenyl (N-substituted) | 7.0-7.6 (m, 5H) | 120-140 |

| Phenyl (C3-substituted) | 7.2-8.0 (m, 5H) | 125-145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Connectivities

To definitively assign the proton and carbon signals and to confirm the structural framework, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, particularly within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for instance, showing correlations from the amide proton to the carbons of the N-phenyl ring and the amide carbonyl carbon.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, the two carbonyl groups, the C-N bond, the C-Cl bond, and the aromatic C-H and C=C bonds. The exact positions of the carbonyl stretching frequencies would be influenced by the electronic effects of the neighboring groups. researchgate.net

Interactive Data Table: Expected IR Absorption Bands

A definitive data table cannot be generated without experimental results. The following is a hypothetical representation of how such data would be presented.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| C=O Stretch (Amide) | 1680-1700 |

| C=O Stretch (Ketone) | 1700-1725 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₁₅H₁₂ClNO₂). The fragmentation pattern observed in the mass spectrum would be expected to arise from the cleavage of the weaker bonds in the molecule, such as the C-C bond between the two carbonyl groups and the amide C-N bond. su.edu.ly

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the phenyl rings and the n → π* transitions of the carbonyl groups. The extent of conjugation in the molecule would influence the wavelength of maximum absorption (λ_max). researchgate.net

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.orgopenaccessjournals.com For 2-chloro-3-oxo-N,3-diphenylpropanamide, these methods could provide a wealth of information.

Geometry Optimization and Energetic Landscape Exploration

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For this compound, this would involve using quantum mechanical methods like DFT or ab initio calculations to determine bond lengths, bond angles, and dihedral angles of its most stable conformer. researchgate.net

Given the rotational freedom around several single bonds in the molecule, an exploration of the potential energy surface would be necessary to identify different local energy minima (stable conformers) and the transition states that connect them. This would reveal the flexibility of the molecule and the energy barriers to conformational changes.

Data Table 7.1.1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle/Dihedral | Calculated Value (Hypothetical) |

| Bond Length | Cα-Cl | --- |

| Bond Length | Cα-Cβ | --- |

| Bond Length | Cβ=O | --- |

| Bond Length | Cα-C(amide) | --- |

| Bond Length | C(amide)=O | --- |

| Bond Length | N-C(amide) | --- |

| Bond Length | N-C(phenyl) | --- |

| Bond Angle | Cl-Cα-Cβ | --- |

| Bond Angle | O=Cβ-Cα | --- |

| Dihedral Angle | Cl-Cα-Cβ=O | --- |

| Dihedral Angle | Cβ-Cα-C(amide)=O | --- |

| Note: This table is for illustrative purposes only. No published data is available. |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Reactivity indices, such as electronegativity, chemical potential, hardness, and softness, can be derived from the FMO energies. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For this compound, this would identify the most likely sites for chemical attack. nih.gov

Data Table 7.1.2: Hypothetical Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) |

| EHOMO (eV) | --- |

| ELUMO (eV) | --- |

| HOMO-LUMO Gap (eV) | --- |

| Ionization Potential (eV) | --- |

| Electron Affinity (eV) | --- |

| Dipole Moment (Debye) | --- |

| Note: This table is for illustrative purposes only. No published data is available. |

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. wikipedia.org For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

Identification of Transition States and Determination of Activation Barriers

By modeling a proposed reaction pathway, it is possible to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy or activation barrier, which determines the reaction rate. For any reaction involving this compound, identifying the TS and calculating the activation barrier would be key to understanding its kinetics. researchgate.net

Computational Studies on Regioselectivity and Stereoselectivity

Many reactions can potentially yield multiple products (isomers). Computational modeling can predict which product is more likely to form (regioselectivity) and in which spatial orientation (stereoselectivity). For a molecule with multiple reactive sites like this compound, computational studies could predict, for example, whether a nucleophile would attack the α-carbon, the β-carbonyl carbon, or the amide carbonyl carbon by comparing the activation energies for each pathway. Studies on the α-chlorination of related β-keto esters have demonstrated the power of computational methods in understanding stereoselectivity. acs.org

Solvent Effects and Catalytic Mechanisms in silico

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). Furthermore, if a catalyst is used, its role in lowering the activation energy can be modeled, providing insights into the catalytic cycle.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a flexible molecule like "this compound," MD simulations can provide a detailed understanding of its conformational landscape and the non-covalent interactions that govern its behavior in different environments.

The simulation process begins with the generation of an initial three-dimensional structure of the molecule. A force field, which is a set of empirical energy functions, is then applied to calculate the potential energy of the system and the forces acting on each atom. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over time, revealing how the molecule's conformation changes.

A key aspect of the conformational analysis of "this compound" would be the study of the torsional angles around the rotatable bonds. The flexibility of the propanamide backbone and the rotations of the two phenyl rings give rise to a multitude of possible conformers. MD simulations can explore these conformational states and determine their relative stabilities by calculating the potential energy for each conformation. The results can be visualized through Ramachandran-like plots, which map the distribution of dihedral angles and highlight the most populated and energetically favorable conformations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water, DMSO), the interactions between the solute and solvent molecules can be observed. This is crucial for understanding how "this compound" might behave in solution, including the formation of hydrogen bonds between its amide and carbonyl groups and polar solvent molecules. Simulations can also model the aggregation behavior of the molecule, revealing how multiple molecules of "this compound" might interact with each other through van der Waals forces, pi-stacking of the phenyl rings, and other non-covalent interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of organic molecules with a high degree of accuracy. researchgate.net These predictions are instrumental in the interpretation and assignment of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), can provide theoretical chemical shift values. researchgate.net The process involves optimizing the molecular geometry of "this compound" to find its lowest energy conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. Comparing these computed shifts with experimental data can confirm the structural assignment of the molecule. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or the presence of multiple conformations in solution. researchcommons.org

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies of "this compound." scielo.br After geometric optimization, a frequency calculation is performed. This computation determines the normal modes of vibration and their corresponding frequencies. The predicted vibrational spectrum can be compared with the experimental FT-IR and FT-Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which often leads to a good correlation between theoretical and experimental data. scielo.br These calculations allow for the precise assignment of vibrational bands to specific functional groups and vibrational modes, such as the C=O stretching of the ketone and amide groups, the N-H stretching of the amide, and the various vibrations of the phenyl rings.

Below are interactive tables showcasing hypothetical predicted spectroscopic data for "this compound," based on typical values for the functional groups present.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Amide N-H | 8.5 - 9.5 |

| Aromatic C-H | 7.0 - 8.0 |

| Methine C-H (adjacent to Cl) | 5.0 - 5.5 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone C=O | 190 - 200 |

| Amide C=O | 165 - 175 |

| Aromatic C | 120 - 140 |

| Methine C-Cl | 60 - 70 |

Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3200 - 3300 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (ketone) | 1680 - 1700 | Stretching |

| C=O (amide) | 1650 - 1670 | Stretching (Amide I) |

| N-H | 1530 - 1550 | Bending (Amide II) |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to 2-Chloro-3-oxo-N,3-diphenylpropanamide

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research should focus on creating novel and sustainable routes to this compound, moving beyond traditional methods that may involve hazardous reagents or produce significant waste.

Key areas for investigation include:

Catalytic Asymmetric Chlorination: The development of catalytic systems, perhaps employing chiral Lewis acids or organocatalysts, for the direct asymmetric chlorination of a suitable precursor like 3-oxo-N,3-diphenylpropanamide. This would provide enantiomerically enriched products, which are crucial for applications in medicinal chemistry and materials science.

Flow Chemistry Approaches: Utilizing microreactor technology to enable a continuous and scalable synthesis. Flow chemistry can offer improved safety, better reaction control, and higher yields compared to batch processes, particularly for potentially exothermic chlorination reactions.

Biocatalytic Methods: Exploring the use of enzymes, such as haloperoxidases, to catalyze the selective chlorination of the β-ketoamide precursor. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions, aligning with the principles of green chemistry. A recent study on a green and efficient synthetic methodology for related carboxamide derivatives highlights the growing interest in such sustainable approaches monash.edu.

Exploration of Unconventional Reactivity Modes and Selective Transformations

The rich functionality of this compound—an amide, a ketone, and a reactive α-chloro ketone—suggests a wide range of potential chemical transformations that remain to be explored. Future work should aim to uncover and control unconventional reactivity modes.

Potential areas of exploration include:

Selective C-H Functionalization: Investigating transition-metal-catalyzed C-H activation of the phenyl rings to introduce new functional groups. This could lead to a diverse library of derivatives with tailored electronic and steric properties.

Reactions at the Amide N-Phenyl Ring: Exploring reactions that differentiate the two phenyl groups, such as selective functionalization of the N-phenyl ring over the C-phenyl ring.

Domino and Cascade Reactions: Designing multi-step reactions that are initiated by a single event, such as the reaction at the α-chloro position, leading to the rapid construction of complex molecular architectures.

In-Depth Mechanistic Investigations Utilizing Advanced Experimental and Computational Techniques

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. Advanced experimental and computational tools should be leveraged to probe the reactivity of this compound in detail.

Future mechanistic studies could involve:

Kinetic Analysis: Performing detailed kinetic studies of its key reactions to elucidate rate laws and determine the influence of various parameters on the reaction outcome. Such studies are crucial for understanding reaction pathways, as demonstrated in the mechanistic analysis of reactions involving other complex organic molecules researchgate.net.

In Situ Spectroscopic Monitoring: Utilizing techniques like NMR, IR, and Raman spectroscopy to observe reactive intermediates and transition states directly under reaction conditions.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the outcomes of unexplored reactions. This can provide valuable insights into the underlying electronic effects that govern its reactivity. The structural characterization of side products in related syntheses underscores the importance of understanding competitive reaction pathways, which can be elucidated through a combination of experimental and computational methods researchgate.net.

Applications in Diverse Areas of Chemical Science and Technology

The unique structural features of this compound make it a promising candidate for a variety of applications beyond traditional organic synthesis.

Potential application areas to be explored:

Materials Chemistry:

Polymer Science: Investigating its use as a monomer or a functional additive in the development of novel polymers with enhanced properties, such as thermal stability, flame retardancy, or specific optical characteristics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the molecule as a ligand for the construction of coordination polymers or MOFs. The carbonyl and amide groups offer potential coordination sites for metal ions.

Probe Development:

Chemical Probes: Designing and synthesizing fluorescent or colorimetric probes for the detection of specific analytes. The reactive α-chloro ketone moiety could be used to selectively label nucleophilic species, such as cysteine residues in proteins.

Bioimaging: Developing derivatives that can be used as imaging agents in biological systems, for example, by incorporating a fluorophore or a positron-emitting radionuclide.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-3-oxo-N,3-diphenylpropanamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Stepwise Synthesis: Begin with a nucleophilic substitution or condensation reaction between phenylacetamide derivatives and chloro-oxo precursors. For example, adapt protocols for similar chloro-oxo compounds, such as using POCl₃ for cyclization or coupling reactions with substituted phenyl groups .

- Optimization via DOE: Apply statistical Design of Experiments (DOE) to minimize trial-and-error approaches. For instance, use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. This aligns with methodologies in chemical reaction optimization .

- Characterization: Confirm purity via HPLC and structural integrity using NMR (¹H/¹³C), IR, and mass spectrometry. Cross-reference with X-ray crystallography data if single crystals are obtained .

Q. How can researchers validate the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis: Combine NMR (to confirm phenyl and carbonyl groups) and IR (to identify C=O and C-Cl stretches). Mass spectrometry provides molecular weight validation .

- Computational Validation: Use density functional theory (DFT) to calculate bond lengths, dipole moments, and electrostatic potential maps. Compare results with experimental data to resolve discrepancies .

- Crystallography: If crystallizable, perform single-crystal X-ray diffraction to resolve stereoelectronic effects, such as the spatial arrangement of the chloro and oxo groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Reaction Path Search: Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates. For example, simulate nucleophilic attack at the chloro group or keto-enol tautomerism .

- Machine Learning Integration: Train models on datasets of analogous propanamide derivatives to predict regioselectivity or byproduct formation. ICReDD’s approach combines computational and experimental feedback loops for efficient reaction discovery .

- Experimental Cross-Validation: Test predicted pathways via small-scale reactions (e.g., substituting Cl with amines or thiols) and analyze outcomes with LC-MS .

Q. How should researchers address contradictions in observed vs. theoretical data (e.g., unexpected byproducts or reaction yields)?

Methodological Answer:

- Root-Cause Analysis: Use tandem mass spectrometry (MS/MS) to identify byproducts. For example, trace hydroxylation or dimerization products might arise from solvent interactions .

- Kinetic Studies: Perform time-resolved experiments (e.g., in situ FTIR or UV-Vis) to monitor intermediate formation. Compare with DFT-derived activation energies to pinpoint deviations .

- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA or PLS) to correlate experimental variables with yield discrepancies. This is critical for scaling reactions from milligram to gram quantities .

Q. What strategies are effective in studying the compound’s potential bioactivity, given its structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., replacing Cl with F or modifying phenyl substituents) and screen for antimicrobial or enzyme-inhibitory activity. Reference protocols for chloro-oxo compounds with demonstrated bioactivity .

- Targeted Assays: Use fluorescence-based assays to study interactions with biological targets (e.g., kinases or proteases). For example, measure IC₅₀ values in enzyme inhibition studies .

- ADMET Prediction: Apply in silico tools (e.g., SwissADME) to estimate pharmacokinetic properties, guiding further in vitro/in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.